N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide
Brand Name: Vulcanchem
CAS No.: 62294-94-4
VCID: VC17329354
InChI: InChI=1S/C16H14N4O3S/c17-24(22,23)14-7-5-13(6-8-14)20(11-21)10-12-9-18-15-3-1-2-4-16(15)19-12/h1-9,11H,10H2,(H2,17,22,23)
SMILES:
Molecular Formula: C16H14N4O3S
Molecular Weight: 342.4 g/mol

N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide

CAS No.: 62294-94-4

Cat. No.: VC17329354

Molecular Formula: C16H14N4O3S

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide - 62294-94-4

Specification

CAS No. 62294-94-4
Molecular Formula C16H14N4O3S
Molecular Weight 342.4 g/mol
IUPAC Name N-(quinoxalin-2-ylmethyl)-N-(4-sulfamoylphenyl)formamide
Standard InChI InChI=1S/C16H14N4O3S/c17-24(22,23)14-7-5-13(6-8-14)20(11-21)10-12-9-18-15-3-1-2-4-16(15)19-12/h1-9,11H,10H2,(H2,17,22,23)
Standard InChI Key QDFVYTMVURDUHN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=CC(=N2)CN(C=O)C3=CC=C(C=C3)S(=O)(=O)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide features a quinoxaline ring linked via a methylene bridge to a formamide group, which is further substituted with a 4-sulfamoylphenyl moiety. The quinoxaline system (a bicyclic structure comprising two fused pyrazine and benzene rings) contributes to π-π stacking interactions, while the sulfamoyl group enhances solubility and potential target binding .

Table 1: Key Structural and Identifiable Data

PropertyValue/DescriptionSource
CAS No.62294-94-4
Molecular FormulaC16H14N4O3S\text{C}_{16}\text{H}_{14}\text{N}_{4}\text{O}_{3}\text{S}
Molecular Weight342.4 g/mol
IUPAC NameN-[(quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide
PubChem CID12329534

Synthesis and Availability

Synthetic Routes

  • Aminomethylation: Reaction of quinoxalin-2-ylmethanamine with 4-sulfamoylphenyl isocyanate.

  • Condensation: Coupling of preformed quinoxaline-methyl intermediates with sulfamoylphenyl-formamide precursors.

Industrial-scale production remains unreported, but the compound is available through specialty suppliers (e.g., Hangzhou J&H Chemical Co., Ltd.) for research purposes.

Physicochemical Properties

Solubility and Stability

The sulfamoyl group enhances aqueous solubility relative to unsubstituted quinoxalines, though the hydrophobic quinoxaline core likely limits solubility in polar solvents. Stability under physiological conditions remains unstudied, but formamide derivatives generally exhibit moderate hydrolytic stability at neutral pH .

Table 2: Predicted Physicochemical Properties

PropertyPredictionBasis
LogP (Octanol-Water)~2.1Quinoxaline hydrophobicity
Hydrogen Bond Donors3 (NH groups)Sulfamoyl and formamide
Hydrogen Bond Acceptors6Quinoxaline N, SO2_2, carbonyl
CompoundActivity (IC50_{50})TargetSource
Quinoxaline-2-carboxamide8.2 μM (Antibacterial)Staphylococcus aureus
Sulfamoylbenzamide12 nM (Carbonic Anhydrase IX)Hypoxia-inducible tumors

Related Compounds and Structure-Activity Relationships (SAR)

Role of the Quinoxaline Moiety

Quinoxaline’s planar structure facilitates intercalation into DNA/RNA, while nitrogen atoms enable hydrogen bonding with enzymatic targets. Substitution at the 2-position (as in this compound) optimizes steric compatibility with hydrophobic binding pockets.

Sulfamoylphenyl Modifications

The 4-sulfamoyl group enhances solubility and mimics endogenous sulfate donors, potentially improving pharmacokinetics. Para-substitution maximizes steric accessibility compared to ortho/meta analogs .

Future Research Directions

  • Biological Screening: Prioritize assays for antibacterial (e.g., against Gram-positive pathogens) and antineoplastic activity (e.g., in leukemia cell lines).

  • Structural Optimization: Introduce electron-withdrawing groups to the quinoxaline ring to enhance DNA interaction or modify the sulfamoyl group to improve blood-brain barrier penetration.

  • ADMET Profiling: Evaluate absorption, distribution, metabolism, excretion, and toxicity in preclinical models to guide therapeutic development.

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